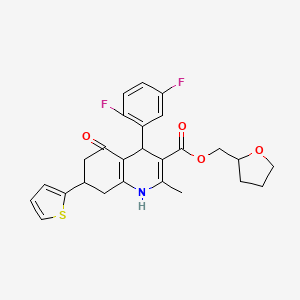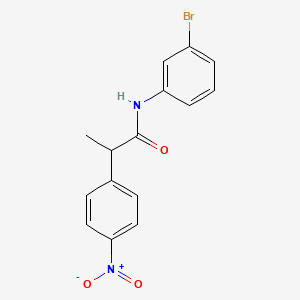![molecular formula C24H31N3O3 B4075888 2-(4-isopropylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4075888.png)
2-(4-isopropylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide
描述
2-(4-isopropylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide, also known as IPPA, is a chemical compound that has been widely studied in the field of scientific research. This compound has shown promising results in various areas of research, including its potential use in the treatment of cancer, neurological disorders, and inflammation. In
科学研究应用
2-(4-isopropylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide has been studied extensively for its potential use in the treatment of cancer. Research has shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can protect neurons from damage and improve cognitive function. Finally, this compound has also been studied for its anti-inflammatory properties, with research suggesting that it may be effective in reducing inflammation in various tissues and organs.
作用机制
The mechanism of action of 2-(4-isopropylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide is not fully understood, but research has suggested that it may act by inhibiting certain enzymes and signaling pathways involved in cancer cell growth, neuronal damage, and inflammation. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its protective effects on neurons and other cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In neurons, this compound has been shown to protect against oxidative stress and improve cognitive function. Finally, this compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases and conditions.
实验室实验的优点和局限性
One advantage of using 2-(4-isopropylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide in lab experiments is that it has been extensively studied and its effects are well-documented. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
未来方向
There are several future directions for research on 2-(4-isopropylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide. One area of interest is its potential use in combination with other drugs or therapies to enhance its effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and how it interacts with other cellular processes. Finally, research is needed to explore the potential use of this compound in the treatment of other diseases and conditions beyond cancer, neurological disorders, and inflammation.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific research related to cancer, neurological disorders, and inflammation. Its synthesis method is relatively straightforward, and its effects are well-documented. While there are limitations to using this compound in lab experiments, its potential for use in the treatment of various diseases and conditions makes it an important area of research for the future.
属性
IUPAC Name |
N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-4-24(29)27-15-13-26(14-16-27)22-8-6-5-7-21(22)25-23(28)17-30-20-11-9-19(10-12-20)18(2)3/h5-12,18H,4,13-17H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTQHGDBBKFDFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1-azepanylacetyl)amino]-N-(3-methoxyphenyl)-5-nitrobenzamide](/img/structure/B4075810.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4075817.png)

![N-[2-(4-propylphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B4075832.png)

![1-[2-(2-tert-butyl-5-methylphenoxy)ethyl]piperazine oxalate](/img/structure/B4075840.png)
![N-(2-methoxyphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]butanamide](/img/structure/B4075848.png)
![2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4075855.png)
![1-[3-(2-bromo-4-chlorophenoxy)propyl]piperazine oxalate](/img/structure/B4075878.png)
![1-[3-(2-tert-butyl-4-chlorophenoxy)propyl]piperazine oxalate](/img/structure/B4075895.png)
![2-(4-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B4075898.png)

![3-hydroxy-1-methyl-5-nitro-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4075912.png)
